Cas no 799764-07-1 (PKCζ Pseudosubstrate Inhibitor)

PKCζ Pseudosubstrate Inhibitor structure
799764-07-1 structure
Product Name:PKCζ Pseudosubstrate Inhibitor
N.o CAS:799764-07-1
MF:C68H130N30O9
MW:1512
CID:2090721
PubChem ID:137699841
Update Time:2025-06-08

PKCζ Pseudosubstrate Inhibitor Propriedades químicas e físicas

Nomes e Identificadores

    • ?PKCζ Pseudosubstrate Inhibitor NEW
    • ​PKCζ Pseudosubstrate Inhibitor NEW
    • L-seryl-L-isoleucyl-L-tyrosyl-L-arginyl-L-arginylglycyl-L-alanyl-L-arginyl-L-arginyl-L-tryptophyl-L-arginyl-L-lysyl-L-leucine
    • CID 137699841
    • PKCζ Pseudosubstrate Inhibitor
    • PKC.zeta. Pseudosubstrate Inhibitor
    • Pseudosubstrate Inhibitor
    • PKCζ Pseudosubstrate Inhibitor (Protein Kinase Cζ Pseudosubstrate Inhibitor)
    • L-Leucine, L-seryl-L-isoleucyl-L-tyrosyl-L-arginyl-L-arginylglycyl-L-alanyl-L-arginyl-L-arginyl-L-tryptophyl-L-arginyl-L-lysyl-
    • PKCzeta Pseudosubstrate Inhibitor
    • Protein Kinase Czeta Pseudosubstrate Inhibitor
    • 799764-07-1
    • Inchi: 1S/C68H130N30O9/c1-5-43(4)56(92-36-45(70)41-99)39-82-31-32-84-47(16-11-25-86-65(73)74)38-90-46(15-10-24-85-64(71)72)37-81-29-30-83-40-57(100)93-50(20-12-26-87-66(75)76)58(101)95-53(22-14-28-89-68(79)80)60(103)97-54(34-44-35-91-49-18-7-6-17-48(44)49)62(105)96-52(21-13-27-88-67(77)78)59(102)94-51(19-8-9-23-69)61(104)98-55(63(106)107)33-42(2)3/h6-7,17-18,31,35,40,42-43,45-47,50-56,81-84,90-92,99H,5,8-16,19-30,32-34,36-39,41,69-70H2,1-4H3,(H,93,100)(H,94,102)(H,95,101)(H,96,105)(H,97,103)(H,98,104)(H,106,107)(H4,71,72,85)(H4,73,74,86)(H4,75,76,87)(H4,77,78,88)(H4,79,80,89)/t43-,45+,46-,47-,50-,51-,52-,53-,54-,55-,56+/m0/s1
    • Chave InChI: SKRXKMHPFNOGGU-JBZCIANGSA-N
    • SMILES: OC[C@@H](CN[C@H](CN[CH]CN[C@@H](CCC/N=C(\N)/N)CN[C@H](CNCCN[CH]C(N[C@H](C(N[C@H](C(N[C@H](C(N[C@H](C(N[C@H](C(N[C@H](C(=O)O)CC(C)C)=O)CCCCN)=O)CCC/N=C(\N)/N)=O)CC1=CNC2C=CC=CC1=2)=O)CCC/N=C(\N)/N)=O)CCC/N=C(\N)/N)=O)CCC/N=C(\N)/N)[C@@H](C)CC)N |^1:8,27|

Propriedades Computadas

  • Massa Exacta: 1511.06370585g/mol
  • Massa monoisotópica: 1511.06370585g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 27
  • Contagem de aceitadores de ligações de hidrogénio: 22
  • Contagem de Átomos Pesados: 107
  • Contagem de Ligações Rotativas: 62
  • Complexidade: 2700
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 11
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Superfície polar topológica: 694
  • XLogP3: -8.7

Propriedades Experimentais

  • Densidade: 1.48±0.1 g/cm3(Predicted)
  • Solubilidade: DMF: 20 mg/ml; DMSO: 30 mg/ml; PBS (pH 7.2): 10 mg/ml

PKCζ Pseudosubstrate Inhibitor Preçomais >>

Categorias Relacionadas No. Product Name Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci73554-1mg
PKCζ Pseudosubstrate Inhibitor
799764-07-1 98%
1mg
¥2088.00 2022-04-26
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci73554-5mg
PKCζ Pseudosubstrate Inhibitor
799764-07-1 98%
5mg
¥8176.00 2022-04-26
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci73554-500ug
PKCζ Pseudosubstrate Inhibitor
799764-07-1 98%
500ug
¥1100.00 2022-04-26
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
P912696-1mg
PKCζ Pseudosubstrate Inhibitor (Protein Kinase Cζ Pseudosubstrate Inhibitor)
799764-07-1 98%
1mg
¥3,148.20 2022-01-14
1PlusChem
1P01EPT9-1mg
L-seryl-L-isoleucyl-L-tyrosyl-L-arginyl-L-arginylglycyl-L-alanyl-L-arginyl-L-arginyl-L-tryptophyl-L-arginyl-L-lysyl-L-leucine
799764-07-1 ≥95%
1mg
$239.00 2024-04-21
1PlusChem
1P01EPT9-5mg
L-seryl-L-isoleucyl-L-tyrosyl-L-arginyl-L-arginylglycyl-L-alanyl-L-arginyl-L-arginyl-L-tryptophyl-L-arginyl-L-lysyl-L-leucine
799764-07-1 ≥95%
5mg
$905.00 2024-04-21
A2B Chem LLC
AX65453-1mg
L-seryl-L-isoleucyl-L-tyrosyl-L-arginyl-L-arginylglycyl-L-alanyl-L-arginyl-L-arginyl-L-tryptophyl-L-arginyl-L-lysyl-L-leucine
799764-07-1 ≥95%
1mg
$164.00 2024-04-19
A2B Chem LLC
AX65453-5mg
L-seryl-L-isoleucyl-L-tyrosyl-L-arginyl-L-arginylglycyl-L-alanyl-L-arginyl-L-arginyl-L-tryptophyl-L-arginyl-L-lysyl-L-leucine
799764-07-1 ≥95%
5mg
$683.00 2024-04-19
TargetMol Chemicals
T80071-500μg
PKCζ/ι pseudosubstrate inhibitor
799764-07-1
500μg
¥ 1680 2024-07-24
TargetMol Chemicals
T80071-1mg
PKCζ/ι pseudosubstrate inhibitor
799764-07-1
1mg
¥ 3180 2024-07-24

PKCζ Pseudosubstrate Inhibitor Literatura Relacionada

Fornecedores recomendados
PRIBOLAB PTE.LTD
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
PRIBOLAB PTE.LTD
Wuhan ChemNorm Biotech Co.,Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Wuhan ChemNorm Biotech Co.,Ltd.
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Shanghai Bent Chemical Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel